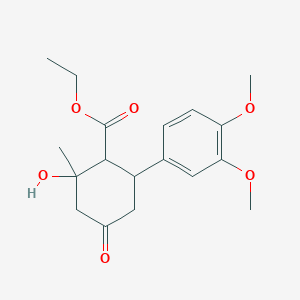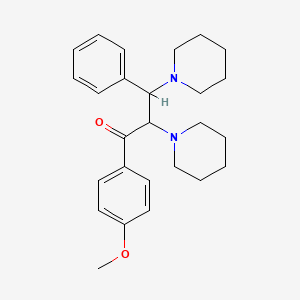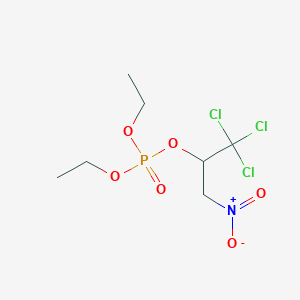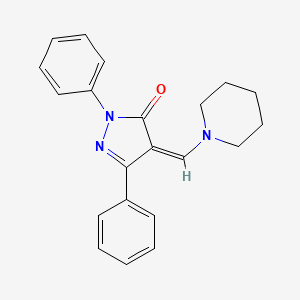![molecular formula C14H13ClO2S B14733310 1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene CAS No. 10413-63-5](/img/structure/B14733310.png)
1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene is an organic compound with the molecular formula C14H13ClO2S It is a derivative of benzene, featuring a chlorine atom and a phenylmethanesulfonyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene typically involves the reaction of 1-chloro-4-methylbenzene with phenylmethanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group replaces a hydrogen atom on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of phenols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as sulfoxides or sulfones.
Reduction Reactions: Reduction can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in ethanol at elevated temperatures.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: 1-Hydroxy-4-[(phenylmethanesulfonyl)methyl]benzene.
Oxidation: 1-Chloro-4-[(phenylmethanesulfonyl)methyl]sulfoxide.
Reduction: 1-Chloro-4-[(phenylmethanesulfonyl)methyl]sulfide.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing enzyme activity and protein function. The chlorine atom can participate in halogen bonding, further modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-methylbenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
1-Chloro-4-[(methylsulfonyl)methyl]benzene: Similar structure but with a methyl group instead of a phenyl group, affecting its chemical and biological properties.
1-Chloro-4-[(phenylsulfonyl)methyl]benzene: Similar but with a different sulfonyl group, leading to variations in reactivity and applications.
Uniqueness: 1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene is unique due to the presence of both a chlorine atom and a phenylmethanesulfonyl group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
10413-63-5 |
|---|---|
Molekularformel |
C14H13ClO2S |
Molekulargewicht |
280.8 g/mol |
IUPAC-Name |
1-(benzylsulfonylmethyl)-4-chlorobenzene |
InChI |
InChI=1S/C14H13ClO2S/c15-14-8-6-13(7-9-14)11-18(16,17)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI-Schlüssel |
ZXVFJDQEZZETIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide](/img/structure/B14733238.png)
![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)
![3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14733253.png)


![(E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14733263.png)

![7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14733273.png)

![5-(3,4-Dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B14733277.png)


![N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide](/img/structure/B14733300.png)

